Rhodamine 700

Vue d'ensemble

Description

Rhodamine 700 is a fluorescent dye belonging to the rhodamine family, known for its near-infrared fluorescence properties. It is widely used in various scientific fields due to its unique optical characteristics. The compound is particularly notable for its application in laser dyes and mitochondrial staining .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rhodamine 700 can be synthesized through a series of chemical reactions involving the condensation of appropriate precursors. The synthesis typically involves the reaction of a rhodamine derivative with a trifluoromethyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Rhodamine 700 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: this compound can be reduced to form different reduced species.

Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized rhodamine derivatives, while reduction can yield reduced forms of the dye .

Applications De Recherche Scientifique

Biomedical Imaging

Rhodamine 700 is primarily utilized in optical imaging techniques, particularly for tumor visualization and cellular imaging. Its near-infrared emission allows for deeper tissue penetration, making it suitable for in vivo imaging applications.

Tumor Imaging

Recent studies have highlighted the effectiveness of this compound in tumor imaging. For instance, a comparative study demonstrated that an avidin-conjugated this compound probe (Av-SiR700) exhibited superior tumor-to-background ratios compared to traditional cyanine-based probes like Av-Cy5.5 and Av-Alexa Fluor 680. The study found that Av-SiR700 showed better biostability and specific labeling of cancer cells with minimal nonspecific binding, which is crucial for accurate tumor detection .

Cellular Imaging

This compound is also employed in fluorescence microscopy for visualizing intracellular structures. It has been shown to effectively stain mitochondria and other organelles within living cells, allowing researchers to study cellular dynamics and morphology . The dye's ability to provide high-resolution images while minimizing background fluorescence enhances its utility in cellular studies.

Drug Delivery Systems

This compound has been integrated into drug delivery systems due to its fluorescent properties, which allow for tracking the distribution and release of therapeutic agents within biological systems.

Tracking Drug Release

In one study, this compound was incorporated into polymer nanoparticles designed for drug delivery. The fluorescence of the dye enabled real-time monitoring of drug release in vitro, providing insights into the kinetics of drug diffusion and the effectiveness of the delivery system .

Targeted Delivery

The conjugation of this compound with targeting ligands has been explored to enhance the specificity of drug delivery systems. By attaching the dye to antibodies or other targeting molecules, researchers can visualize the accumulation of drugs at specific sites, such as tumors or inflamed tissues, thus improving therapeutic outcomes .

Material Sciences

Beyond biological applications, this compound is also utilized in material sciences for developing advanced materials with unique optical properties.

Fluorescent Sensors

This compound-based sensors have been developed for detecting metal ions and environmental pollutants. These sensors leverage the dye's fluorescence properties to provide sensitive and selective detection methods . The incorporation of this compound into polymer matrices has led to the creation of ratiometric fluorescent sensors capable of detecting temperature changes or chemical concentrations.

Nanocomposites

Research has indicated that this compound can be incorporated into nanocomposite materials to enhance their optical properties. These composites have potential applications in photonic devices and as components in optoelectronic systems due to their tunable fluorescence characteristics .

Case Studies

Mécanisme D'action

Rhodamine 700 exerts its effects through its unique fluorescence properties. The compound absorbs light at specific wavelengths and emits fluorescence in the near-infrared region. This fluorescence is used to visualize and study various biological and chemical processes. The molecular targets and pathways involved include interactions with cellular structures such as mitochondria, where the dye accumulates and emits fluorescence upon excitation .

Comparaison Avec Des Composés Similaires

- Rhodamine B

- Rhodamine 6G

- Acridine Red

- Pyronin Y

- Pyronin B

Comparison: Rhodamine 700 is unique due to its near-infrared fluorescence, which is not commonly found in other rhodamine dyes. This property makes it particularly useful for applications requiring deep tissue imaging and minimal background interference. In contrast, compounds like Rhodamine B and Rhodamine 6G are more commonly used for visible light fluorescence applications .

This compound stands out for its specific applications in near-infrared fluorescence, making it a valuable tool in various scientific and industrial fields.

Activité Biologique

Rhodamine 700 (Rh700) is a synthetic dye that belongs to the rhodamine family, known for its fluorescent properties and applications in biological imaging. This article explores the biological activity of this compound, focusing on its mechanisms, applications in cellular imaging, and recent research findings.

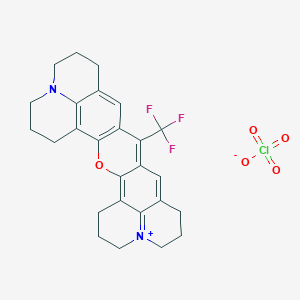

This compound is characterized by its unique chemical structure that allows it to fluoresce in the near-infrared (NIR) region. This property makes it particularly valuable for in vivo imaging due to reduced background fluorescence from biological tissues. The chemical formula of Rh700 is C₃₁H₃₃ClN₂O₄S, and it exhibits a peak absorption wavelength around 700 nm with emission at approximately 720 nm.

This compound operates primarily through fluorescence resonance energy transfer (FRET) and photostability. It can be activated upon binding to specific cellular targets, leading to enhanced fluorescence. This mechanism is crucial for applications in live-cell imaging and tracking cellular processes.

Applications in Biological Research

- Cellular Imaging : this compound is widely used for labeling various cellular components, including microtubules, mitochondria, and lysosomes. Its ability to penetrate cell membranes allows for effective visualization of intracellular structures.

- In Vivo Imaging : Studies have demonstrated the effectiveness of Rh700 in animal models. For instance, a study involving tumor-bearing mice showed that Rh700 could be used for real-time imaging of tumor progression with minimal nonspecific binding compared to other NIR probes like Cy5.5 and Alexa Fluor 680 .

- Activatable Probes : this compound has been developed into activatable optical imaging probes that can be selectively activated within target cells. This feature enhances the signal-to-background ratio, making it suitable for detecting low-abundance biomarkers in cancer research .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Photostability : this compound exhibits superior photostability compared to traditional fluorescent dyes, allowing for extended imaging sessions without significant signal loss .

- Cellular Uptake : In vitro experiments showed that Rh700 demonstrates efficient cellular uptake and retention over time. Flow cytometry analysis indicated a gradual decrease in fluorescence intensity over time but maintained higher levels compared to other NIR dyes .

- Tissue Penetration : The NIR properties of Rh700 facilitate deeper tissue penetration, making it advantageous for in vivo applications where traditional fluorophores may fail due to scattering and absorption by biological tissues .

Table 1: Comparison of Fluorescent Probes

| Probe | Peak Absorption (nm) | Peak Emission (nm) | Photostability | Cellular Uptake |

|---|---|---|---|---|

| This compound | 700 | 720 | High | Efficient |

| Cy5.5 | 675 | 694 | Moderate | Moderate |

| Alexa Fluor 680 | 680 | 703 | Low | High |

Case Studies

-

In Vitro Stability Study :

- A comparative study was conducted using SHIN3 cancer cells treated with Av-SiR700 (a conjugate of Rh700). The results showed that after an initial incubation period, Av-SiR700 retained more fluorescence than both Av-Cy5.5 and Av-Alexa Fluor 680 over time, indicating better stability and specificity for cancer cell labeling .

- In Vivo Imaging :

Propriétés

IUPAC Name |

16-(trifluoromethyl)-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3N2O.ClHO4/c27-26(28,29)21-19-13-15-5-1-9-30-11-3-7-17(22(15)30)24(19)32-25-18-8-4-12-31-10-2-6-16(23(18)31)14-20(21)25;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNRBNPBWAFIKA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C(F)(F)F)CCC7.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClF3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347134 | |

| Record name | Rhodamine 700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green odorless crystals; [Exciton MSDS] | |

| Record name | LD 700 perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63561-42-2 | |

| Record name | Rhodamine 700 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63561-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 264-312-0 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063561422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodamine 700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7,12,13,16,17-octahydro-9-(trifluoromethyl)-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.